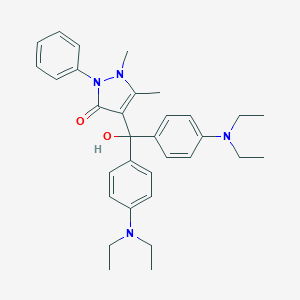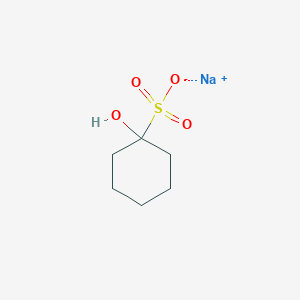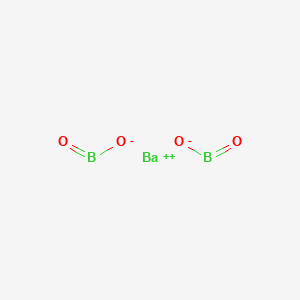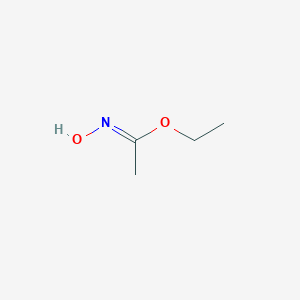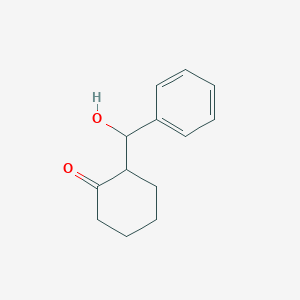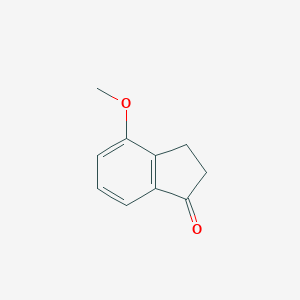![molecular formula C20H32O B081274 (5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol CAS No. 13864-65-8](/img/structure/B81274.png)
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol is a synthetic steroid compound that has been widely used in scientific research. This compound is commonly referred to as 17α-Methyltestosterone and is a derivative of testosterone. It has been used in various fields of research, including biochemistry, pharmacology, and endocrinology, due to its unique properties.
Mechanism Of Action
The mechanism of action of 17α-Methyltestosterone involves binding to androgen receptors, which are located in various tissues throughout the body. Once bound to the receptor, it initiates a cascade of biochemical events that result in the activation of certain genes. This activation leads to the production of proteins that are responsible for the physiological effects of androgens, such as the development of male sexual characteristics.
Biochemical And Physiological Effects
17α-Methyltestosterone has a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, enhance bone density, and improve red blood cell production. It also has an effect on the metabolism of fats and carbohydrates, leading to an increase in energy levels. Additionally, it has been shown to have a positive effect on mood and cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 17α-Methyltestosterone in lab experiments is its ability to bind to androgen receptors, which allows for the investigation of the effects of androgens on various physiological processes. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using this compound is its potential for side effects, such as liver toxicity and cardiovascular disease.
Future Directions
There are several future directions for the use of 17α-Methyltestosterone in scientific research. One area of interest is the investigation of its potential use in the treatment of medical conditions, such as osteoporosis and hypogonadism. Another area of interest is the development of new and improved synthetic androgen compounds that have fewer side effects and are more effective at targeting specific tissues. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of androgens on various physiological processes.
Synthesis Methods
The synthesis of 17α-Methyltestosterone involves the modification of testosterone through the introduction of a methyl group at the 17α position. This modification is achieved through a series of chemical reactions, including oxidation and reduction. The final product is a white crystalline powder that is soluble in ethanol and chloroform.
Scientific Research Applications
17α-Methyltestosterone has been extensively used in scientific research due to its ability to bind to androgen receptors. This compound has been used to study the effects of androgens on various physiological processes, including the development of male sexual characteristics, bone density, and muscle growth. It has also been used to investigate the role of androgens in the treatment of various medical conditions, such as hypogonadism and osteoporosis.
properties
CAS RN |
13864-65-8 |
|---|---|
Product Name |
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol |
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h10,13-17,21H,4-9,11-12H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
PSSMYDBTMOOUQT-PAPWGAKMSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=C[C@]4(C)O)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3C=CC4(C)O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3C=CC4(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



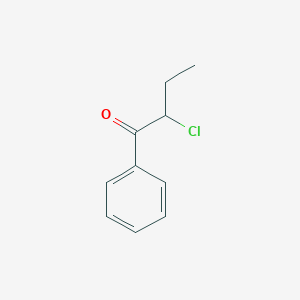
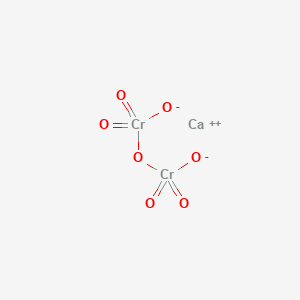

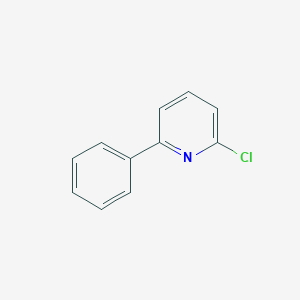
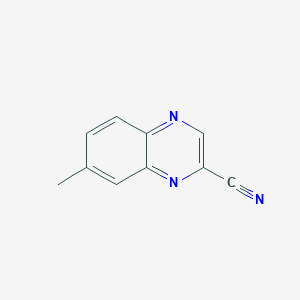
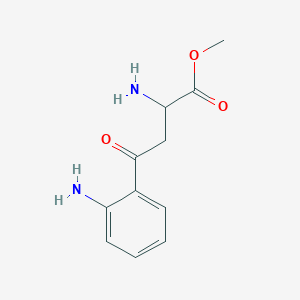
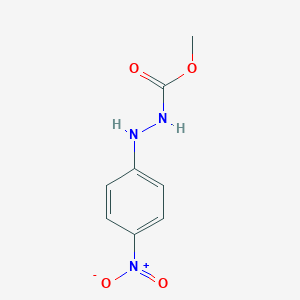
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
